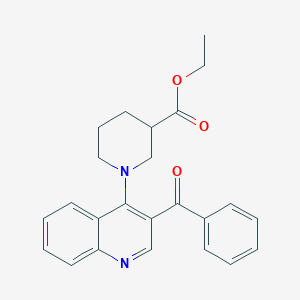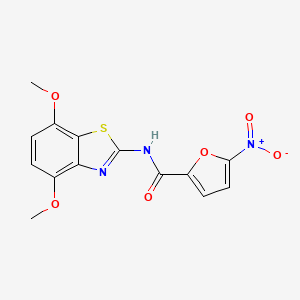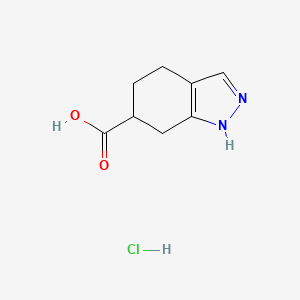![molecular formula C19H19N3OS B2505362 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797341-57-1](/img/structure/B2505362.png)
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, such as benzothiazole derivatives and carboxamide groups, which are relevant to the analysis of the compound . These compounds are often synthesized for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions, condensation with aldehydes, and reactions with carboxylic acid hydrazides . For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using water as a reaction medium, adhering to green chemistry principles . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation . These methods could potentially be adapted for the synthesis of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry . For instance, the crystal structure of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine was optimized using density functional theory (DFT) . These techniques would be essential in determining the molecular structure of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is often explored through their interactions with various reagents. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water was studied . The reactivity of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" could be analyzed in a similar context, focusing on its potential to form gels or participate in hydrogen bonding and π-interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting points, and acid dissociation constants, are important for understanding their behavior in biological systems . The antimicrobial activity of these compounds is often correlated with their molecular properties, and studies include the determination of minimum inhibitory concentrations (MIC) against various pathogens . The properties of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" would likely be influenced by its benzothiazole and carboxamide groups, as seen in related compounds.
科学的研究の応用
PARP Inhibition and Anticancer Properties
- Phenylpyrrolidine-Substituted Benzimidazole Carboxamide as PARP Inhibitors : A study reported the development of phenylpyrrolidine-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including one structurally similar to N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, showed excellent PARP enzyme potency and cellular potency. They have potential applications in cancer therapy due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
Antitumor Activity
- Antitumor Effectiveness of Thiazole Derivatives : New thiazole derivatives were synthesized and tested for antitumor activity. Two of these derivatives demonstrated significant ability to inhibit the in vitro growth of human tumor cells, indicating their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Effects of Benzothiazole Derivatives : Several compounds, including benzothiazole derivatives, were synthesized and assessed for antibacterial and antifungal activities. These studies found compounds with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, and fungi such as Candida albicans and Aspergillus niger (Palkar et al., 2017).
Gelation Behavior in Supramolecular Chemistry
- Supramolecular Gelators Based on Thiazole Derivatives : A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior with ethanol/water and methanol/water mixtures. This research is significant in crystal engineering, demonstrating the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Safety And Hazards
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXLICQXKFRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)


![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)